molecular formula C11H18ClNO2 B3006386 2-Aminoadamantane-2-carboxylic acid hydrochloride CAS No. 50294-51-4

2-Aminoadamantane-2-carboxylic acid hydrochloride

Cat. No.: B3006386
CAS No.: 50294-51-4
M. Wt: 231.72
InChI Key: YANCSAPAJAELIU-UHFFFAOYSA-N
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Description

2-Aminoadamantane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure

Scientific Research Applications

2-Aminoadamantane-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties

Safety and Hazards

The safety information for 2-Aminoadamantane-2-carboxylic acid hydrochloride indicates that it has a GHS07 signal word of “Warning”. Its hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoadamantane-2-carboxylic acid hydrochloride typically involves the reaction of 2-adamantanone with ammonia or an amine source under acidic conditions. One common method involves the use of hydrochloric acid as a catalyst to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Aminoadamantane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a carboxylic acid group on the adamantane scaffold.

Properties

IUPAC Name

2-aminoadamantane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c12-11(10(13)14)8-2-6-1-7(4-8)5-9(11)3-6;/h6-9H,1-5,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANCSAPAJAELIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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